molecular formula C24H28ClF2NO3 B12772158 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride CAS No. 290308-82-6

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride

Cat. No.: B12772158
CAS No.: 290308-82-6
M. Wt: 451.9 g/mol
InChI Key: FWMCRDREDHSOJK-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated indenone core, a piperidine ring, and methoxy groups. The presence of fluorine atoms and the piperidine moiety contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indenone Core: This step involves the cyclization of appropriate precursors to form the indenone structure.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the piperidine ring can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydro-1H-inden-1-one
  • 5-Bromo-2,3-dihydro-1H-inden-1-one
  • 1-Amino-2,3-dihydro-1H-inden-2-ol

Uniqueness

1H-Inden-1-one, 2-fluoro-2-((1-((3-fluorophenyl)methyl)-4-piperidinyl)methyl)-2,3-dihydro-5,6-dimethoxy-, hydrochloride stands out due to its unique combination of fluorine atoms, piperidine ring, and methoxy groups. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific applications.

Properties

CAS No.

290308-82-6

Molecular Formula

C24H28ClF2NO3

Molecular Weight

451.9 g/mol

IUPAC Name

2-fluoro-2-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-3H-inden-1-one;hydrochloride

InChI

InChI=1S/C24H27F2NO3.ClH/c1-29-21-11-18-14-24(26,23(28)20(18)12-22(21)30-2)13-16-6-8-27(9-7-16)15-17-4-3-5-19(25)10-17;/h3-5,10-12,16H,6-9,13-15H2,1-2H3;1H

InChI Key

FWMCRDREDHSOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCN(CC3)CC4=CC(=CC=C4)F)F)OC.Cl

Origin of Product

United States

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